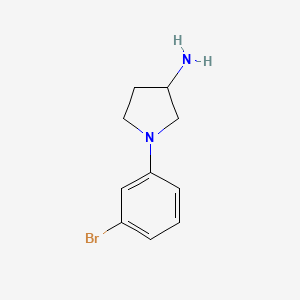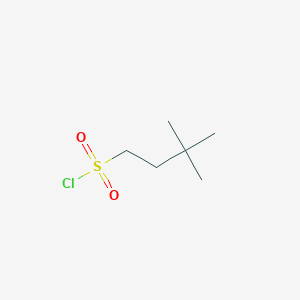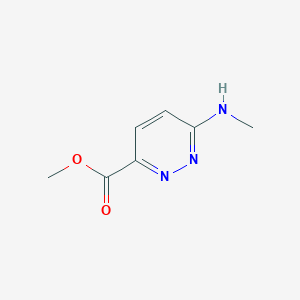
1-Cyclopropyl-2-(3-methoxyphenyl)ethan-1-amine
Overview
Description
“1-Cyclopropyl-2-(3-methoxyphenyl)ethan-1-amine” is a chemical compound with the CAS Number: 1179177-79-7 . It has a molecular weight of 191.27 . The IUPAC name for this compound is 1-cyclopropyl-2-(3-methoxyphenyl)ethanamine .
Molecular Structure Analysis
The InChI code for “1-Cyclopropyl-2-(3-methoxyphenyl)ethan-1-amine” is 1S/C12H17NO/c1-14-11-4-2-3-9(7-11)8-12(13)10-5-6-10/h2-4,7,10,12H,5-6,8,13H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .Scientific Research Applications
Pharmacology
In pharmacology, this compound is utilized for its potential as a precursor in the synthesis of various pharmacologically active molecules. Its structure allows for the introduction of chiral centers, which are crucial in the development of enantiomerically pure drugs that can offer higher efficacy and lower side effects .
Organic Synthesis
1-Cyclopropyl-2-(3-methoxyphenyl)ethan-1-amine: serves as a versatile intermediate in organic synthesis. It can undergo reactions such as alkylation, acylation, and conjugation, making it valuable for constructing complex organic molecules. Its use in asymmetric synthesis has been documented, where it contributes to the creation of chiral centers in target molecules .
Medicinal Chemistry
In medicinal chemistry, this compound’s methoxyphenyl group is of interest due to its resemblance to the phenethylamine backbone found in many neurotransmitters. It can be modified to produce analogs that may interact with neural receptors, aiding in the discovery of new central nervous system (CNS) drugs .
Biochemistry
Biochemists employ 1-Cyclopropyl-2-(3-methoxyphenyl)ethan-1-amine in the study of enzyme-catalyzed reactions. It can act as a substrate or inhibitor for various enzymes, providing insights into enzyme mechanisms and aiding in the design of enzyme-based assays .
Materials Science
In materials science, this compound could be investigated for its potential in creating novel polymers or coatings. Its cyclopropyl group might impart unique mechanical properties to polymeric materials, such as increased resilience or flexibility .
Chemical Engineering
Chemical engineers might explore the use of 1-Cyclopropyl-2-(3-methoxyphenyl)ethan-1-amine in process optimization. Its properties could affect reaction kinetics and thermodynamics, which are critical factors in the design and scaling up of chemical processes .
Safety and Hazards
The compound has several hazard statements including H302, H315, H318, H335 . These codes indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle and store the compound safely.
properties
IUPAC Name |
1-cyclopropyl-2-(3-methoxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-14-11-4-2-3-9(7-11)8-12(13)10-5-6-10/h2-4,7,10,12H,5-6,8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKBWZXQODCLMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(C2CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-2-(3-methoxyphenyl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![[4-(3,3,3-Trifluoropropoxy)phenyl]methanol](/img/structure/B1530211.png)

